molecular formula C21H26ClN3O3 B5539698 N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

Cat. No. B5539698
M. Wt: 403.9 g/mol
InChI Key: MFTIKCLEZCVXSV-UHFFFAOYSA-N
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Description

“N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide” is a derivative of phenoxy acetamide . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves many chemical techniques as well as new computational chemistry applications . A series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .


Molecular Structure Analysis

The molecular structure of “N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide” is complex and involves several functional groups . The structure includes a piperazine ring, which is a common structural motif found in many pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide” are complex and involve several steps . For example, on hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) .

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Specifically, newly synthesized derivatives of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide were evaluated against bacterial (Gram-positive and Gram-negative) and fungal species. Some derivatives exhibited promising antimicrobial activity .

Anticancer Potential

In addition to its antimicrobial effects, certain derivatives of N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide were screened for anticancer activity. Notably, compounds d6 and d7 demonstrated significant activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) . These findings suggest potential applications in cancer therapy.

Rational Drug Design

Molecular docking studies were conducted to explore the binding mode of active compounds with receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .

Mechanism of Action

Target of Action

SMR000015193, also known as N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide, is a complex compound with multiple potential targets. The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation .

Mode of Action

The compound interacts with its targets primarily through binding to the D4 dopamine receptor . This interaction can lead to a variety of changes in the cellular environment, depending on the specific context and the presence of other signaling molecules .

Biochemical Pathways

Given its interaction with dopamine receptors, it is likely that it influencesdopaminergic signaling pathways . These pathways play a key role in a variety of neurological processes, including reward, motivation, and motor control .

Pharmacokinetics

The presence of a piperazine ring in its structure suggests that it may have the ability topositively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of SMR000015193’s action are likely to be diverse, given its interaction with dopamine receptors. It may influence neuronal activity, alter signal transduction pathways, and potentially affect behaviors associated with dopaminergic signaling, such as mood and motor control .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SMR000015193. Factors such as pH, temperature, and the presence of other molecules can affect its binding affinity to its target, its stability, and its overall effectiveness .

Safety and Hazards

“N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide” is classified as a suspected carcinogen (Carc.2) according to a harmonised C&L . Therefore, it should be handled with care to avoid potential health risks.

Future Directions

The future directions for research on “N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide” could involve designing new derivatives of phenoxy acetamide that are safe and effective . This could enhance the quality of life for individuals suffering from allergies, hay fever, angioedema, and urticaria .

properties

IUPAC Name

N-[4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-16(26)23-18-5-7-21(8-6-18)28-15-20(27)14-24-9-11-25(12-10-24)19-4-2-3-17(22)13-19/h2-8,13,20,27H,9-12,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTIKCLEZCVXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{3-[4-(3-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide

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